Diethyl 2-(1,3-dioxolan-2-yl)propanedioate
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Overview
Description
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate is an organic compound with the molecular formula C10H16O6. It is a diester derivative of propanedioic acid, featuring a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1,3-dioxolan-2-yl)propanedioate typically involves the reaction of diethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a 1,3-dioxolane ring via acetalization. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form this compound derivatives.
Substitution: The hydrogen atoms in the dioxolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include diethyl malonate derivatives, substituted dioxolane compounds, and oxidized products .
Scientific Research Applications
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(1,3-dioxolan-2-yl)propanedioate involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester derivative of malonic acid.
Ethylene glycol diacetate: Contains a similar dioxolane ring but with acetate groups.
Diethyl 1,3-propanedioate: Lacks the dioxolane ring but has similar ester functionalities
Uniqueness
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
188761-06-0 |
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Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
diethyl 2-(1,3-dioxolan-2-yl)propanedioate |
InChI |
InChI=1S/C10H16O6/c1-3-13-8(11)7(9(12)14-4-2)10-15-5-6-16-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
BUHOCZDNXQLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1OCCO1)C(=O)OCC |
Origin of Product |
United States |
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